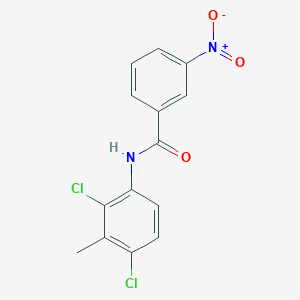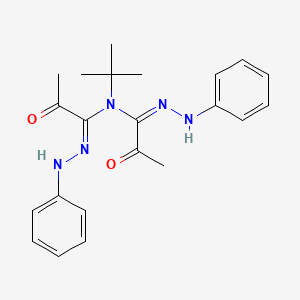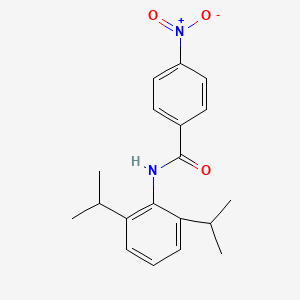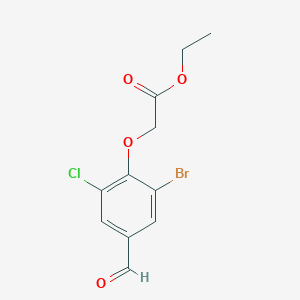![molecular formula C18H19ClN2O2 B5718844 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718844.png)
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide, also known as CP 945,598, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, making it a promising candidate for the development of new pain medications.
Mecanismo De Acción
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 is a selective antagonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and pain. By blocking the activation of CB2 receptors, 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 can reduce inflammation and pain in animal models.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 has been shown to have a number of biochemical and physiological effects in animal models, including reducing the production of pro-inflammatory cytokines, inhibiting the migration of immune cells to sites of inflammation, and reducing the activity of pain-sensing neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 for lab experiments is its selectivity for CB2 receptors, which allows for more targeted studies of the role of these receptors in pain and inflammation. However, one limitation of 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 is its relatively low potency, which may require higher doses for effective inhibition of CB2 receptors.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598, including:
1. Further exploration of its potential therapeutic applications in the treatment of pain and inflammation, including clinical trials in humans.
2. Investigation of its effects on other physiological processes, such as immune function and neuroprotection.
3. Development of more potent and selective CB2 receptor antagonists based on the structure of 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598.
4. Study of the potential interactions between 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 and other drugs or compounds that may affect CB2 receptor signaling.
Métodos De Síntesis
2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 can be synthesized using a multi-step process that involves the reaction of 4-chlorophenol with 2-bromoacetophenone to form 2-(4-chlorophenyl)-2-(2-oxopropyl)oxirane. This intermediate is then reacted with pyrrolidine to yield 2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethanol, which is subsequently converted to 2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide 945,598 through the reaction with acetic anhydride and triethylamine.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-14-7-9-15(10-8-14)23-13-18(22)20-16-5-1-2-6-17(16)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPXAENXKDRJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5718774.png)
![2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5718780.png)

![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5718796.png)
![N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)


![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)

![2-(2,4-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5718867.png)
![N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5718869.png)